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For Researchers, Scientists, and Drug Development Professionals

Introduction
DPM-1001 is a novel, potent, and selective small molecule inhibitor of Protein Tyrosine

Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1]

[2] Its development represents a promising therapeutic strategy for metabolic disorders such as

type 2 diabetes and obesity. DPM-1001 is an analog of the PTP1B inhibitor trodusquemine

(MSI-1436) and is characterized by its oral bioavailability.[2][3] This technical guide provides a

detailed overview of the preclinical data and methodologies associated with DPM-1001.

Mechanism of Action
DPM-1001 functions as a non-competitive inhibitor of PTP1B.[4] It exhibits time-dependent

inhibition of the long-form of PTP1B (1-405), with its potency increasing after a 30-minute pre-

incubation.[4] In addition to its primary activity as a PTP1B inhibitor, DPM-1001 has been

identified as a potent and highly selective chelator of copper.[1][5]
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Parameter Value Conditions Reference

IC50 (PTP1B) 100 nM

Against PTP1B(1-405)

after 30-min pre-

incubation.

[4]

IC50 (PTP1B) 600 nM

Against PTP1B(1-405)

with no pre-

incubation.

[4]

Inhibition Type Non-competitive - [4]

In Vivo Efficacy (Diet-Induced Obesity Mouse Model)
Parameter Result Dosage Duration Reference

Body Weight ~5% decrease

5 mg/kg, once

daily (oral or

intraperitoneal)

50 days [4]

Glucose

Tolerance
Improved

5 mg/kg, once

daily
50 days [4]

Insulin Sensitivity Improved
5 mg/kg, once

daily
50 days [4]

Note: Detailed quantitative data on pharmacokinetics (Cmax, Tmax, half-life, oral bioavailability

percentage) and specific metrics for glucose tolerance and insulin sensitivity (e.g., AUC values

from GTT and ITT) are not publicly available in the reviewed literature.
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Experimental Workflow: In Vitro PTP1B Inhibition Assay
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Detailed Experimental Protocols
PTP1B Enzymatic Inhibition Assay (pNPP-based)
This protocol describes a colorimetric assay to measure the inhibition of PTP1B by DPM-1001
using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

Recombinant human PTP1B (catalytic domain)
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p-nitrophenyl phosphate (pNPP)

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-

mercaptoethanol[6]

DPM-1001 (serially diluted in a suitable solvent, e.g., DMSO)

Stop Solution (e.g., 1 M NaOH)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

To each well of a 96-well plate, add 10 µL of the test compound (DPM-1001 at various

concentrations) and 130 µL of the Assay Buffer.[6]

Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL) to each well.[6]

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes to assess time-

dependent inhibition).[4]

Initiate the enzymatic reaction by adding 40 µL of pNPP solution (e.g., 4 mM) to each well.

[6]

Incubate the plate at 37°C for 10-30 minutes.[6]

Stop the reaction by adding the Stop Solution.

Measure the absorbance at 405 nm.

Calculate the percent inhibition for each concentration of DPM-1001 relative to a vehicle

control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Analysis of Insulin Receptor
Phosphorylation
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This protocol outlines a general method to assess the effect of DPM-1001 on insulin-stimulated

insulin receptor (IR) phosphorylation in a cellular context.

Materials:

A suitable cell line (e.g., HepG2 human hepatoma cells)

Cell culture medium and supplements

DPM-1001

Human recombinant insulin

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

Primary antibodies: anti-phospho-IR (specific for tyrosine phosphorylation) and anti-total-

IR

HRP-conjugated secondary antibody

SDS-PAGE and Western blot equipment and reagents

Chemiluminescence detection system

Procedure:

Culture cells to near confluence and then serum-starve overnight.

Pre-treat the cells with various concentrations of DPM-1001 or vehicle control for a

specified duration (e.g., 1-2 hours).

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the cell lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.
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Block the membrane and probe with the primary antibody against phospho-IR.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal.

To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against total IR.

Quantify the band intensities to determine the relative increase in insulin receptor

phosphorylation in the presence of DPM-1001.

In Vivo Diet-Induced Obesity Mouse Model Study
This protocol provides a general framework for evaluating the efficacy of DPM-1001 in a diet-

induced obesity mouse model.

Animals and Diet:

Male C57BL/6J mice are typically used.

At a young age (e.g., 6 weeks), mice are fed a high-fat diet (e.g., 45-60% kcal from fat) to

induce obesity and insulin resistance. A control group is fed a standard chow diet.

Treatment:

After a period of high-fat diet feeding to establish the obese phenotype, mice are treated

with DPM-1001 (e.g., 5 mg/kg body weight) or a vehicle control daily via oral gavage or

intraperitoneal injection for a specified duration (e.g., 50 days).[4]

Efficacy Endpoints:

Body Weight and Food Intake: Monitored regularly throughout the study.

Glucose Tolerance Test (GTT): After a fasting period, mice are administered a glucose

bolus (orally or intraperitoneally), and blood glucose levels are measured at various time

points to assess glucose disposal.
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Insulin Tolerance Test (ITT): After a short fasting period, mice are injected with insulin, and

blood glucose levels are monitored to evaluate insulin sensitivity.

Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and

muscle can be collected for further analysis, including Western blotting to assess the

phosphorylation status of key insulin and leptin signaling proteins.

Conclusion
DPM-1001 is a promising PTP1B inhibitor with demonstrated in vitro potency and in vivo

efficacy in a preclinical model of diet-induced obesity. Its oral bioavailability makes it a

particularly attractive candidate for further development. The dual mechanism of PTP1B

inhibition and copper chelation warrants further investigation into its full therapeutic potential

across various metabolic and potentially other diseases. This technical guide summarizes the

currently available public data on DPM-1001 to aid researchers and drug development

professionals in their understanding of this novel compound. Further publication of detailed

pharmacokinetic and pharmacodynamic data will be crucial for its continued clinical

development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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